

# BMS-193885: A Comprehensive Technical Guide to its Chemical Structure and Pharmacological Properties

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## Compound of Interest

Compound Name: BMS-193885

Cat. No.: B1667178

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## Introduction

**BMS-193885** is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor deeply implicated in the regulation of food intake and energy homeostasis. Its ability to competitively block the NPY Y1 receptor makes it a significant tool in the study of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of **BMS-193885**, including detailed experimental protocols for key assays.

## Chemical Structure and Physicochemical Properties

**BMS-193885**, with the chemical name (S)-2-hydroxypropanoic acid compound with (Z)-N-(3-(3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl)phenyl)-N'-(3-(4-(3-methoxyphenyl)piperidin-1-yl)propyl)carbamimidic acid (1:1), is a dihydropyridine derivative. Its structure is fundamental to its high affinity and selectivity for the NPY Y1 receptor.

Property	Value
CAS Number	186185-03-5
Molecular Formula	C33H42N4O6
Molecular Weight	594.71 g/mol
Canonical SMILES	<chem>COC(=O)C1=C(C)NC(C)=C(C1c1cccc(NC(=O)NCCCN2CCC(CC2)c2cccc(OC)c2)c1)C(=O)OC</chem>
Appearance	Pale yellow solid
Solubility	Soluble in DMSO

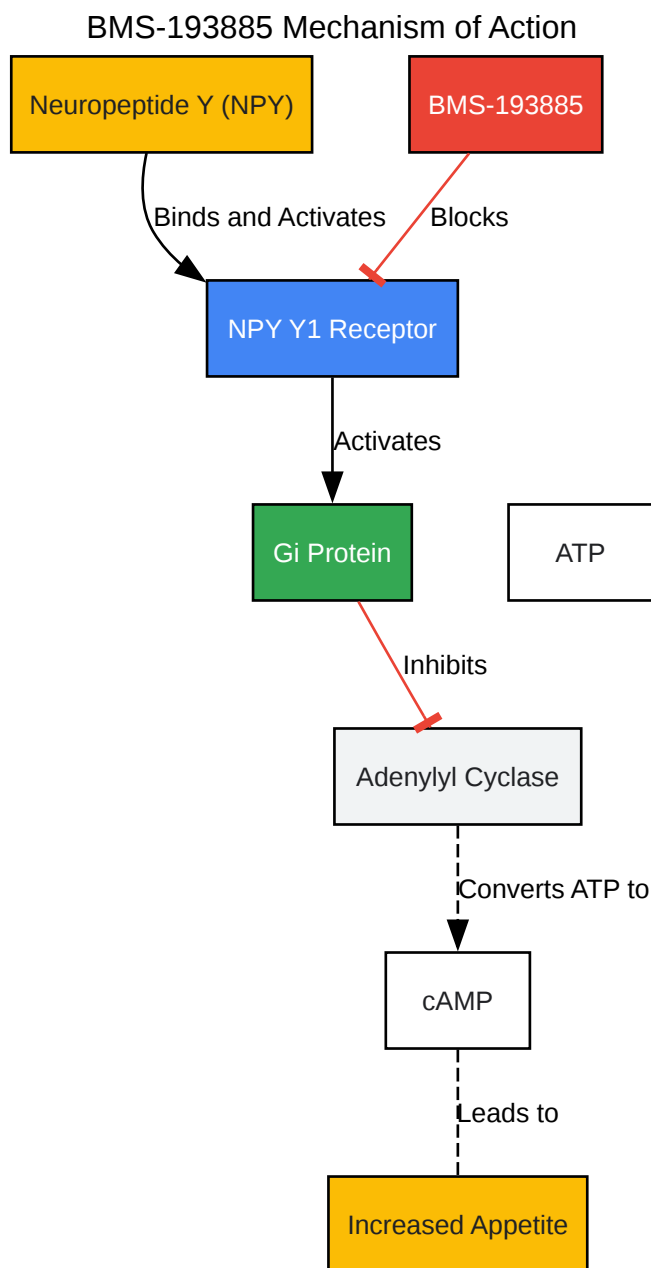
## Pharmacological Properties

**BMS-193885** acts as a competitive antagonist at the NPY Y1 receptor. This mechanism of action prevents the endogenous ligand, NPY, from binding to and activating the receptor, thereby inhibiting downstream signaling pathways that promote food intake.

Parameter	Value	Reference
Binding Affinity (K <sub>i</sub> )	3.3 nM	[1][2]
IC <sub>50</sub>	5.9 nM	[3]
Selectivity	High selectivity for Y1 over Y2, Y4, and Y5 receptors.	[2]
In Vivo Efficacy	Reduces food intake and body weight in animal models.	[1]

## Signaling Pathway

**BMS-193885** blocks the NPY Y1 receptor, which is a G<sub>i</sub>-coupled receptor. Activation of the Y1 receptor by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, **BMS-193885** prevents this decrease in cAMP, thereby modulating downstream cellular processes related to appetite.



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**BMS-193885** blocks NPY from activating the Y1 receptor.

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

## Radioligand Binding Assay

This assay quantifies the affinity of **BMS-193885** for the NPY Y1 receptor.

Objective: To determine the inhibitory constant ( $K_i$ ) of **BMS-193885** for the NPY Y1 receptor.

Materials:

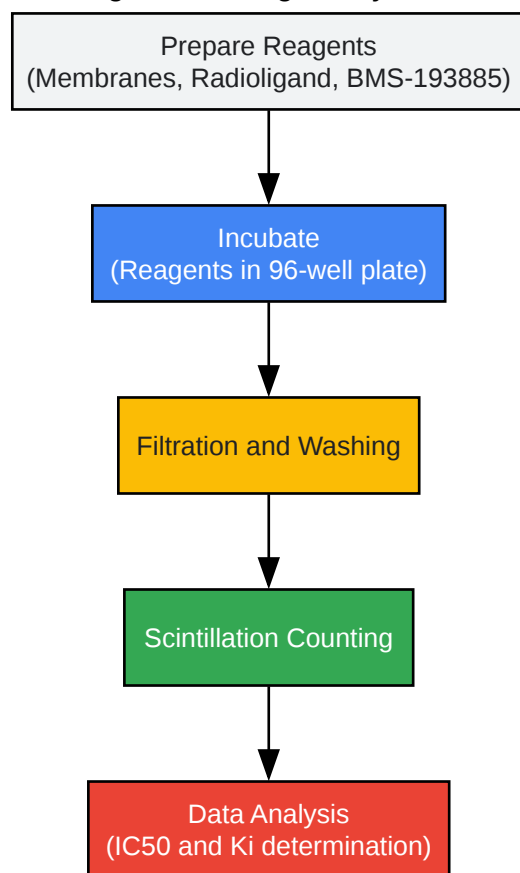
- Cell Membranes: Membranes from SK-N-MC cells or CHO-K1 cells stably expressing the human NPY Y1 receptor.
- Radioligand: [ $^{125}$ I]-Peptide YY ([ $^{125}$ I]-PYY).
- Assay Buffer: 25 mM HEPES, 2.5 mM  $\text{CaCl}_2$ , 1 mM  $\text{MgCl}_2$ , 2 g/L BSA, pH 7.4.
- Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1  $\mu\text{M}$ ).
- Test Compound: **BMS-193885** at various concentrations.
- Instrumentation: Scintillation counter.

Procedure:

- Prepare serial dilutions of **BMS-193885**.
- In a 96-well plate, add assay buffer, cell membranes, and either **BMS-193885**, non-specific binding control, or buffer (for total binding).
- Add [ $^{125}$ I]-PYY to all wells at a concentration near its  $K_d$ .
- Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle agitation.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC<sub>50</sub> of **BMS-193885** and calculate the K<sub>i</sub> using the Cheng-Prusoff equation.

#### Radioligand Binding Assay Workflow



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Workflow for the radioligand binding assay.

## Functional cAMP Assay

This assay determines the functional antagonism of **BMS-193885** at the NPY Y1 receptor.

Objective: To measure the ability of **BMS-193885** to reverse the NPY-induced inhibition of cAMP production.

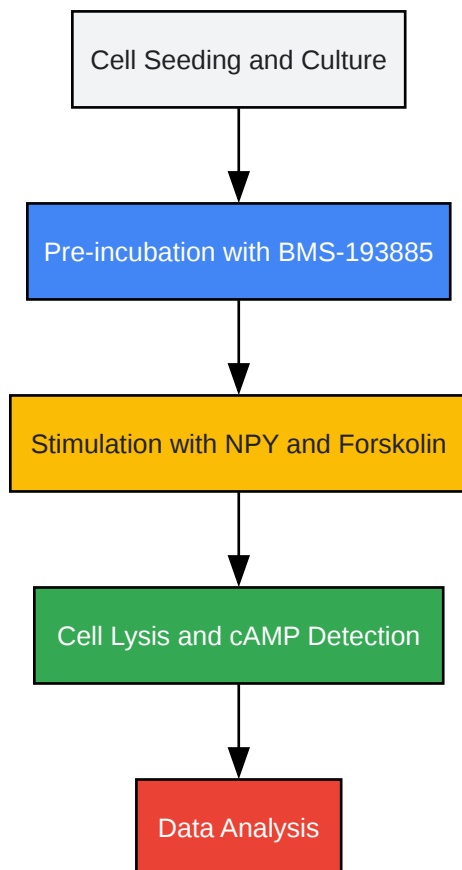
Materials:

- Cells: CHO-K1 cells stably expressing the human NPY Y1 receptor.
- Agonist: Neuropeptide Y (NPY).
- Stimulant: Forskolin.
- Test Compound: **BMS-193885** at various concentrations.
- cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).
- Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

- Seed the CHO-K1 cells in a 96-well plate and culture overnight.
- Pre-incubate the cells with various concentrations of **BMS-193885** for a specified time (e.g., 15-30 minutes).
- Add NPY at a concentration that gives a submaximal response (e.g., EC80) to all wells except the control wells.
- Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the concentration of **BMS-193885** to determine its potency as an antagonist.

## Functional cAMP Assay Workflow



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Workflow for the functional cAMP assay.

## In Vivo Food Intake Study

This study evaluates the effect of **BMS-193885** on appetite in a living organism.

Objective: To assess the anorectic effect of **BMS-193885** in a rodent model.

Materials:

- Animals: Male Sprague-Dawley rats.

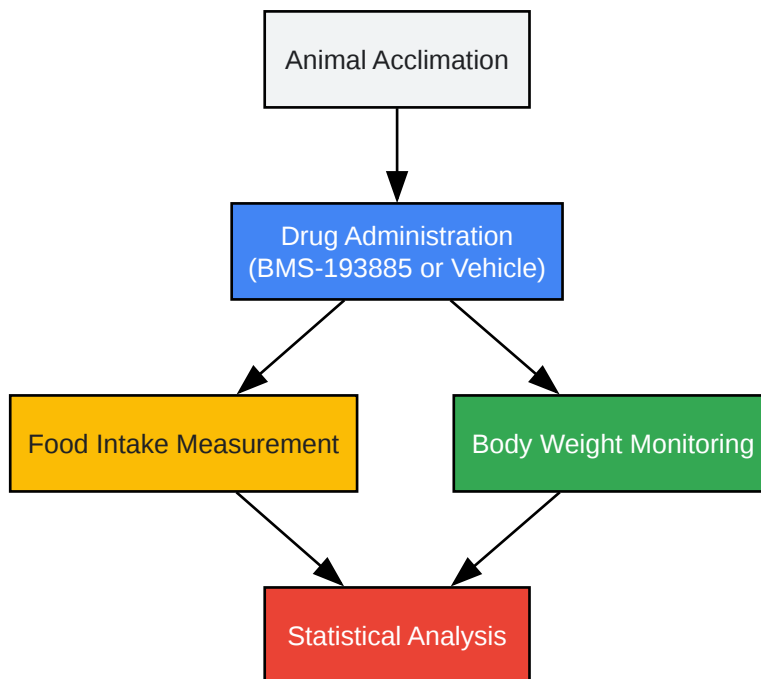
- Test Compound: **BMS-193885** dissolved in a suitable vehicle.
- Vehicle Control: The solvent used to dissolve **BMS-193885**.
- Neuropeptide Y (for induced feeding models).
- Equipment: Animal balances, food hoppers, metabolic cages.

Procedure:

- Acclimate the rats to individual housing and the specific diet.
- For spontaneous food intake studies, administer **BMS-193885** or vehicle via the desired route (e.g., intraperitoneal injection) at the beginning of the dark cycle.
- For NPY-induced feeding studies, administer **BMS-193885** or vehicle prior to the central administration of NPY.
- Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the food hoppers.
- Monitor the body weight of the animals daily.
- Analyze the data to compare food intake and body weight changes between the **BMS-193885**-treated and vehicle-treated groups.



## In Vivo Food Intake Study Workflow



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## References

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